molecular formula C14H17N2O4 B2948331 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid CAS No. 259809-49-9

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B2948331
CAS No.: 259809-49-9
M. Wt: 277.301
InChI Key: KZYADRMOXPGAPM-UHFFFAOYSA-M
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Description

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H17N2O4 and its molecular weight is 277.301. The purity is usually 95%.
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Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound could potentially interact with amines in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other compounds during the synthesis process .

Biochemical Pathways

The use of boc-protected amino acids is common in peptide synthesis , suggesting that this compound could potentially influence protein synthesis and related biochemical pathways.

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature . This suggests that the compound’s bioavailability could be influenced by these properties.

Result of Action

The use of boc groups in organic synthesis typically results in the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . This suggests that the compound could potentially influence the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Therefore, the pH of the environment could potentially influence the compound’s action and stability.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-10-9(8-16)4-5-11(15-10)12(17)18/h4-5H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYADRMOXPGAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147657
Record name 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-49-9
Record name 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259809-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl) 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 259809-49-9
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